2,4-dimethylfuro[3,2-c]quinoline 2,4-dimethylfuro[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11160371
InChI: InChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3
SMILES: CC1=CC2=C(O1)C3=CC=CC=C3N=C2C
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

2,4-dimethylfuro[3,2-c]quinoline

CAS No.:

Cat. No.: VC11160371

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethylfuro[3,2-c]quinoline -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2,4-dimethylfuro[3,2-c]quinoline
Standard InChI InChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3
Standard InChI Key ZFOCMWZKYXXLBD-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C3=CC=CC=C3N=C2C
Canonical SMILES CC1=CC2=C(O1)C3=CC=CC=C3N=C2C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

2,4-Dimethylfuro[3,2-c]quinoline consists of a quinoline backbone (a bicyclic structure combining a benzene ring fused to a pyridine ring) with a furan ring attached at the [3,2-c] position. The methyl groups at positions 2 and 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 2,4-dimethylfuro[3,2-c]quinoline, reflects this substitution pattern .

The compound’s SMILES notation, CC1=CC2=C(O1)C3=CC=CC=C3N=C2C, provides a linear representation of its structure, while its InChI Key (ZFOCMWZKYXXLBD-UHFFFAOYSA-N) serves as a unique identifier for databases and chemical tracking systems .

Three-Dimensional Geometry and Conformational Analysis

Computational modeling using Open Babel software reveals Cartesian coordinates for the compound’s 3D structure, which are critical for molecular docking studies and virtual screening campaigns. The planar quinoline system and the furan ring’s dihedral angles influence binding affinities to biological targets, though experimental crystallographic data remain unavailable .

Physicochemical Properties and Computational Predictions

Topological Polar Surface Area (TPSA)

With a TPSA of 26 Ų, 2,4-dimethylfuro[3,2-c]quinoline is predicted to traverse the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS)-targeted therapies . In contrast, molecules with TPSA > 90 Ų typically exhibit poor BBB penetration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H11NO\text{C}_{13}\text{H}_{11}\text{NO}
Molecular Weight197.23 g/mol
LogP (n-octanol/water)3.4
TPSA26 Ų

Hypothetical Biological Activities and Structure-Activity Relationships

Anticancer Applications

Quinoline derivatives exhibit cytotoxicity against cancer cells by intercalating DNA or inhibiting topoisomerases. The furan ring’s oxygen atom may coordinate metal ions in enzymatic active sites, while methyl groups could modulate steric hindrance during target binding .

Challenges and Limitations

Without empirical bioactivity data, these hypotheses remain speculative. Derivative synthesis and in vitro screening are necessary to validate therapeutic potential.

Future Directions and Research Opportunities

Synthesis Optimization

Developing regioselective methylation protocols and characterizing reaction intermediates will enable scalable production. Techniques like microwave-assisted synthesis could reduce reaction times and improve yields.

Biological Screening

Priority assays should include:

  • Cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa).

  • TNF-α and IL-6 inhibition assays in macrophage models.

  • Pharmacokinetic studies to assess absorption, distribution, and metabolism.

Computational Modeling

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies could identify structural modifications to enhance potency or reduce off-target effects.

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